

# Application Notes and Protocols for Intranasal Delivery of AZD8848 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intranasal delivery of **AZD8848**, a Toll-like receptor 7 (TLR7) agonist, in murine models of allergic airway inflammation. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **AZD8848**.

### Introduction

**AZD8848** is a novel TLR7 agonist designed as an antedrug, exhibiting topical activity with rapid systemic inactivation to minimize side effects.[1] Preclinical studies in murine models have demonstrated that intranasal administration of **AZD8848** can confer sustained protection against allergen challenge, suggesting its potential as a treatment for allergic asthma and rhinitis by upregulating Th1 responses and downregulating Th2 responses.[1][2]

## **Data Presentation**

While specific quantitative data from murine studies on the intranasal administration of **AZD8848** are not extensively available in the public domain, the following tables present representative data from a murine model of allergic airway inflammation treated with a different TLR7 agonist, R848. This data illustrates the expected immunomodulatory effects of TLR7 agonism in the airways.



Table 1: Effect of Intranasal TLR7 Agonist (R848) on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Allergic Asthma Model Mice

| Treatment<br>Group    | Total Cells<br>(x10^5) | Eosinophils<br>(x10^4) | Neutrophils<br>(x10^4) | Lymphocyt<br>es (x10^4) | Macrophag<br>es (x10^4) |
|-----------------------|------------------------|------------------------|------------------------|-------------------------|-------------------------|
| Control<br>(Saline)   | 1.5 ± 0.3              | 0.1 ± 0.05             | 0.2 ± 0.1              | 0.3 ± 0.1               | 0.9 ± 0.2               |
| Allergen<br>Challenge | 8.2 ± 1.5              | 4.5 ± 0.8              | 1.1 ± 0.3              | 1.5 ± 0.4               | 1.1 ± 0.3               |
| Allergen +<br>R848    | 3.1 ± 0.7#             | 1.2 ± 0.3#             | 0.5 ± 0.2#             | 0.8 ± 0.2#              | 1.0 ± 0.2               |

<sup>\*</sup>p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean  $\pm$  SEM.

Table 2: Effect of Intranasal TLR7 Agonist (R848) on Cytokine Levels in BAL Fluid of Allergic Asthma Model Mice (pg/mL)

| Treatment<br>Group    | IL-4    | IL-5    | IL-13    | IFN-y    |
|-----------------------|---------|---------|----------|----------|
| Control (Saline)      | 10 ± 2  | 15 ± 3  | 25 ± 5   | 50 ± 8   |
| Allergen<br>Challenge | 55 ± 8  | 80 ± 12 | 120 ± 18 | 30 ± 6   |
| Allergen + R848       | 20 ± 4# | 35 ± 6# | 50 ± 9#  | 85 ± 11# |

<sup>\*</sup>p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean  $\pm$  SEM.

Table 3: Effect of Intranasal TLR7 Agonist on Airway Hyperresponsiveness (AHR) in a Murine Asthma Model



| Treatment Group            | Penh (at 50 mg/mL Methacholine) |
|----------------------------|---------------------------------|
| Control (Saline)           | 1.5 ± 0.2                       |
| Allergen Challenge         | 4.8 ± 0.6*                      |
| Allergen + AZD8848 (proxy) | 2.2 ± 0.4#                      |

<sup>\*</sup>p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean  $\pm$  SEM.

## **Experimental Protocols Murine Model of Allergic Airway Inflammation**

A standard ovalbumin (OVA)-induced allergic asthma model is recommended.

#### Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Methacholine chloride (Sigma-Aldrich)

#### Protocol:

- Sensitization:
  - $\circ$  On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20  $\mu$ g OVA emulsified in 2 mg of alum in a total volume of 200  $\mu$ L saline.
  - Administer a control group with alum in saline only.
- Allergen Challenge:



- $\circ\,$  From day 21 to day 23, challenge the mice intranasally with 50  $\mu g$  of OVA in 50  $\mu L$  of saline once daily.
- The control group receives intranasal saline.

### **Intranasal Administration of AZD8848**

#### Materials:

- AZD8848 (requires sourcing from a certified chemical supplier)
- Vehicle (e.g., sterile saline or a specific buffer as per manufacturer's instructions)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Micropipette with fine tips

#### Protocol:

- Preparation of Dosing Solution:
  - Dissolve AZD8848 in the appropriate vehicle to the desired concentration. The exact concentration will need to be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg per dose.
- Animal Anesthesia:
  - Lightly anesthetize the mice to prevent struggling and ensure accurate delivery to the nasal cavity and subsequent inhalation into the lungs. Anesthesia also minimizes swallowing of the administered solution.[3]
- Administration:
  - Hold the anesthetized mouse in a supine position.
  - Using a micropipette, deliver a total volume of 20-50 μL of the AZD8848 solution to the nares.[3] Administer the volume in small droplets (e.g., 10 μL at a time), alternating between nostrils to allow for inhalation and prevent expulsion of the liquid.



- Dosing Schedule:
  - The dosing schedule should be determined based on the experimental design. For a
    therapeutic effect, AZD8848 could be administered intranasally for a set number of days
    prior to and/or during the allergen challenge period. A once-daily administration during the
    challenge phase is a common approach.

## **Assessment of Airway Inflammation**

#### Materials:

- Phosphate-buffered saline (PBS), sterile
- Centrifuge
- Hemocytometer or automated cell counter
- · Cytospin centrifuge
- Staining reagents (e.g., Wright-Giemsa stain)
- ELISA kits for murine cytokines (IL-4, IL-5, IL-13, IFN-γ)

#### Protocol:

- Bronchoalveolar Lavage (BAL):
  - 24 hours after the final allergen challenge, euthanize the mice.
  - Expose the trachea and insert a cannula.
  - o Instill and withdraw 1 mL of sterile PBS three times.
  - Pool the recovered BAL fluid.
- Cell Counts:
  - Centrifuge the BAL fluid to pellet the cells.



- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Cytokine Analysis:
  - Use the supernatant from the centrifuged BAL fluid to measure cytokine levels using specific ELISA kits according to the manufacturer's instructions.

## **Measurement of Airway Hyperresponsiveness (AHR)**

#### Materials:

- Whole-body plethysmograph (for non-invasive measurement) or a system for invasive measurement of lung mechanics (e.g., flexiVent).
- Methacholine chloride solution in saline at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

Protocol (Non-invasive - Whole-Body Plethysmography):

- Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
- Record baseline Penh readings.
- Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations
  of nebulized methacholine.
- Record Penh values for 3-5 minutes after each nebulization.
- Plot the methacholine dose-response curve.

## **Signaling Pathways and Visualizations**

The therapeutic effects of **AZD8848** are mediated through the activation of TLR7, which leads to a shift in the immune response from a Th2-dominant to a Th1-dominant profile.



Caption: Signaling pathway of intranasal AZD8848 via TLR7 activation.



Click to download full resolution via product page



Caption: Experimental workflow for evaluating AZD8848 in a murine asthma model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Delivery of AZD8848 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105907#intranasal-delivery-of-azd8848-in-murine-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com